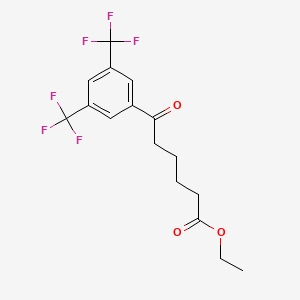

6-(3,5-二三氟甲基苯基)-6-氧代己酸乙酯

货号 B1360745

CAS 编号:

898792-97-7

分子量: 370.29 g/mol

InChI 键: HEORLJCWMDPBAM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Application : This compound is used as an activator for p-tolyl thioglycoside donors .

- Method : The compound is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .

- Results : The novel activation protocol features mild conditions as well as high compatibility with some classic strategies for the stereoselective construction of some biologically relevant glycosidic linkages .

- Application : This compound is used in the synthesis of Sitagliptin Phosphate Monohydrate .

- Method : The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst . The mixture was heated to 70–80 °C to dissolve the solids and then cooled to 60–65 °C and seeded with trace sitagliptin phosphate monohydrate .

- Results : Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate in 54% overall yield .

Organic & Biomolecular Chemistry

Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate

- Organocatalysis

- Application : This compound is used in the development of organocatalysts .

- Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

- Results : The 3,5-bis (trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts . This review summarizes the key developments of reactions mediated by this compound with the aim to further expand the applications of (thio)urea-based catalysts .

- Glycosylation

- Application : This compound is used as an activator for p-tolyl thioglycoside donors .

- Method : The compound is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .

- Results : The novel activation protocol features mild conditions as well as high compatibility with some classic strategies for the stereoselective construction of some biologically relevant glycosidic linkages .

属性

IUPAC Name |

ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F6O3/c1-2-25-14(24)6-4-3-5-13(23)10-7-11(15(17,18)19)9-12(8-10)16(20,21)22/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEORLJCWMDPBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645524 |

Source

|

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate | |

CAS RN |

898792-97-7 |

Source

|

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

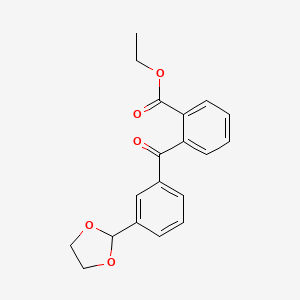

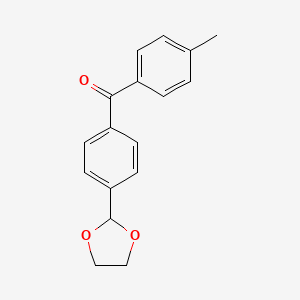

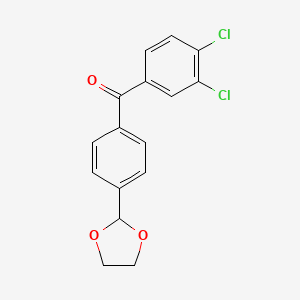

2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone

898779-00-5

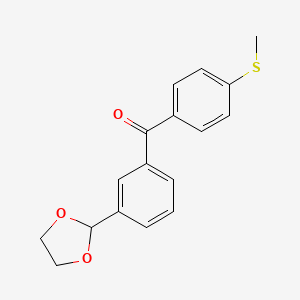

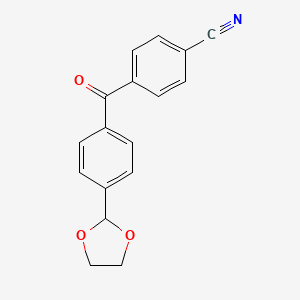

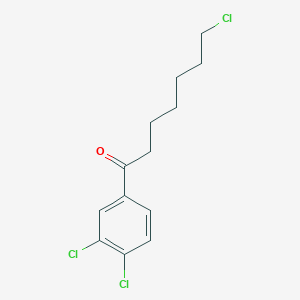

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone

898779-12-9

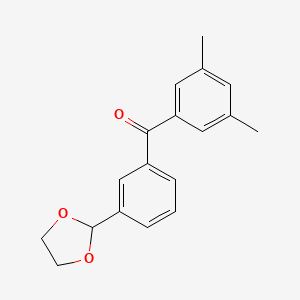

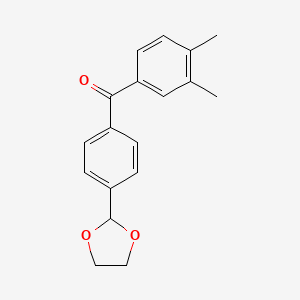

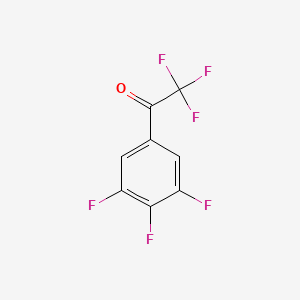

3,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

898779-45-8

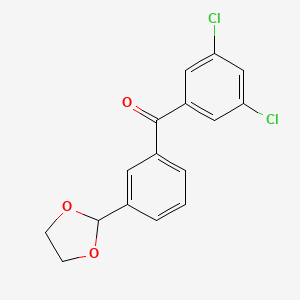

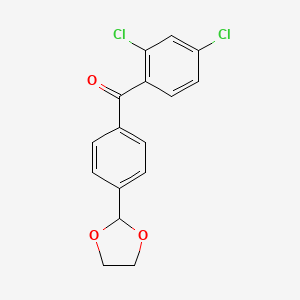

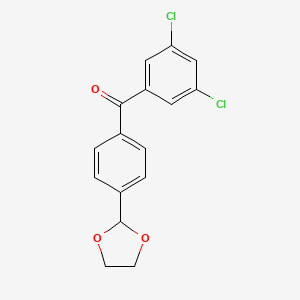

3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

898759-61-0